

Precision Identification and Synthetic Utility of [(4-Chlorophenyl)amino]acetonitrile

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Compound of Interest

Compound Name: [(4-Chlorophenyl)amino]acetonitrile
CAS No.: 24889-92-7
Cat. No.: B1615067

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Part 1: Executive Summary & Core Directive

The CAS Registry Number for [(4-Chlorophenyl)amino]acetonitrile is 24889-92-7.

Critical Disambiguation Warning: In chemical procurement and database searches, this compound is frequently confused with (4-Chlorophenyl)acetonitrile (CAS 140-53-4).

- Target Compound (CAS 24889-92-7): An aniline derivative (Ar-NH-CH₂-CN). Used as a glycine mimetic and heterocycle precursor.
- Common Error (CAS 140-53-4): A benzyl derivative (Ar-CH₂-CN). This is a precursor to pyrimethamine and has vastly different reactivity.

Failure to distinguish these two leads to failed syntheses (nucleophilic amine vs. acidic benzylic methylene). This guide details the identification, synthesis, and validation of the specific amino derivative.

Part 2: Chemical Identity Dossier

The following ontology establishes the precise identity of the target molecule to ensure zero ambiguity in digital lookups.

Attribute	Specification
Preferred Name	[(4-Chlorophenyl)amino]acetonitrile
Systematic Name	N-(4-Chlorophenyl)glycinonitrile
CAS Registry Number	24889-92-7
Molecular Formula	C ₈ H ₇ ClN ₂
Molecular Weight	166.61 g/mol
SMILES	<chem>Clc1ccc(NCCC#N)cc1</chem>
InChIKey	Verify via structure: <chem>C1C=CC=C(NCCC#N)C=C1</chem> (Canonicalization required)
Structural Class	α-Aminonitrile; Aniline derivative

Structural Validation Logic

To prevent sourcing errors, researchers must validate the structure using the "Connectivity Check" workflow below.

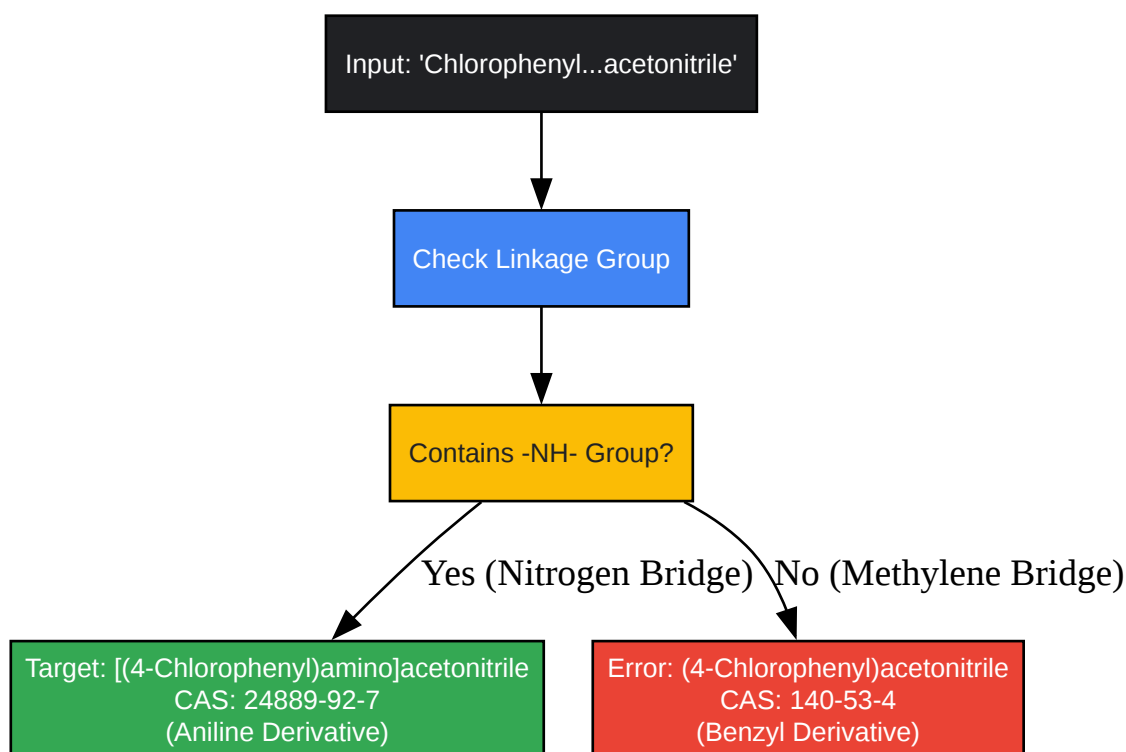


Figure 1: Structural Disambiguation Logic for Procurement

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Part 3: Synthetic Methodology

While CAS 140-53-4 is commercially ubiquitous, the target CAS 24889-92-7 is often synthesized in situ or on-demand due to the instability of secondary aminonitriles.

Protocol: N-Alkylation of 4-Chloroaniline

This method relies on the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of chloroacetonitrile.

Reaction Scheme:

Materials

- Precursor A: 4-Chloroaniline (1.0 equiv)
- Precursor B: Chloroacetonitrile (1.1 equiv) [Warning: Highly Toxic]

- Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate ()
- Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (10 mmol) in anhydrous MeCN (20 mL).
- Base Addition: Add DIPEA (12 mmol) or finely ground (15 mmol).
- Alkylation: Cool the mixture to 0°C. Add chloroacetonitrile (11 mmol) dropwise over 10 minutes to prevent exotherms.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aniline spot should disappear.
- Workup:
 - Dilute with ethyl acetate (50 mL).
 - Wash with water (mL) and brine (mL).
 - Dry organic phase over , filter, and concentrate in vacuo.
- Purification: Recrystallize from ethanol/water or perform flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Alternative Route: Strecker Synthesis

For large-scale applications where chloroacetonitrile handling is restricted, the Strecker protocol is preferred.

- Reagents: 4-Chloroaniline, Formaldehyde (aq), TMSCN (Trimethylsilyl cyanide).
- Catalyst: Lewis acid (e.g.,
or
).
- Mechanism: Formation of the imine followed by cyanide addition.

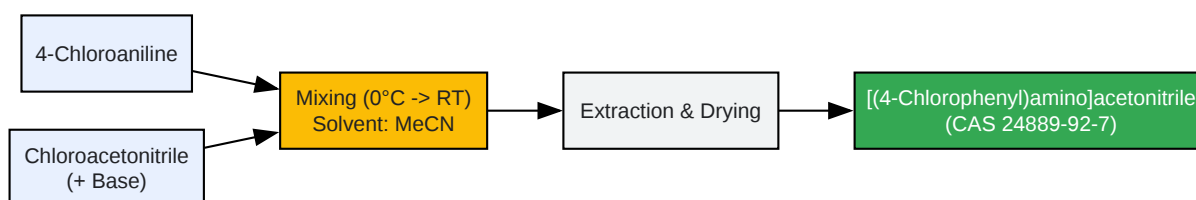


Figure 2: Nucleophilic Substitution Pathway

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[1][2]

Part 4: Applications in Drug Discovery

The Ar-NH-CH₂-CN motif serves as a versatile "chemical handle" in medicinal chemistry.

- Heterocycle Formation:
 - Indoles: Cyclization via Lewis acid catalysis (Suarez method) allows access to 5-chloroindoles.
 - Quinazolines: Reaction with formamide derivatives yields quinazoline scaffolds, common in kinase inhibitors (e.g., EGFR inhibitors).
- Glycine Mimetics: Hydrolysis of the nitrile yields N-(4-chlorophenyl)glycine (CAS 6212-33-5), a building block for peptidomimetics.

- Scaffold Hopping: Used to replace the benzyl cyanide moiety in optimization campaigns to alter solubility and metabolic stability (lowering LogP compared to the benzyl analog).

Part 5: Safety & Handling (SDS Highlights)

Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation). Signal Word: DANGER.

- Nitrile Toxicity: Metabolizes to release cyanide ions. In case of exposure, use standard cyanide antidote protocols (e.g., hydroxocobalamin) immediately.
- Aniline Toxicity: Potential for methemoglobinemia. Blue discoloration of lips/nails indicates exposure.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aminonitriles can decompose to release HCN or polymerize upon prolonged exposure to moisture and heat.

References

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Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](#)
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